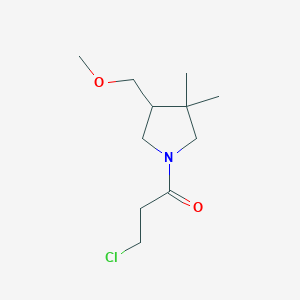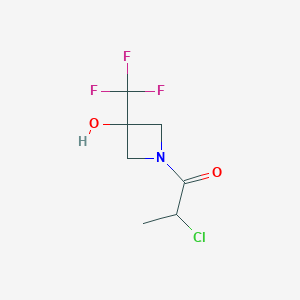
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate
Übersicht
Beschreibung
“Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate” is a chemical compound with the CAS Number: 1381944-52-0. Its molecular weight is 255.25 and its IUPAC name is methyl 4’-cyano-3’-fluoro [1,1’-biphenyl]-3-carboxylate .
Synthesis Analysis
While specific synthesis information for “Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate” was not found, a related compound, 4-cyano-3-fluorophenyl-3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester, was synthesized through the esterification of 2-fluoro-4-hydroxybenzonitrile and 3-(4-hexoxy-3-methoxyphenyl)acrylic acid ester using N,N-dicyclohexyl-carbodiimide (DCC) as an esterifying agent .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate” is characterized by a rigid core with two terminal units . The core usually comprises aromatic or aliphatic rings, whereas the terminal units are flexible alkyl or alkoxy chains .Chemical Reactions Analysis
The polymorphism and thermodynamic properties of a related compound, 4-cyano-3-fluorophenyl 4-pentylbenzoate, were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors for Metal Ions
One application involves the development of a highly sensitive, single selective fluorescent sensor for detecting aluminum ions (Al3+) in methanol medium. This sensor exhibits a significant selectivity and sensitivity towards Al3+ ions, even in the presence of other commonly coexisting metal ions, making it a valuable tool for environmental monitoring and biological studies. The detection limit for Al3+ ions is at the parts per billion level, demonstrating its high sensitivity. Furthermore, the sensor's potential for bio-imaging applications was investigated, showing its utility in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).
Anticancer Properties
Another significant area of research focuses on the synthesis and in vitro evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, which have shown potent cytotoxic activities in specific human cancer cell lines. These compounds, through modifications and synthesis of various derivatives, aim to target and inhibit cancer cell growth. For instance, one study demonstrated that fluorinated 2-(4-aminophenyl)benzothiazoles were potently cytotoxic in vitro in sensitive human breast cancer cell lines but inactive against other cell lines, indicating their selective anticancer potential. These findings suggest the importance of these compounds in pharmaceutical development and their potential role in targeted cancer therapy (Hutchinson et al., 2001).
Interaction with Biological Systems
Research has also explored how these compounds interact with biological systems, particularly their effects on cellular processes such as DNA damage, cell cycle arrest, and apoptosis induction. For example, studies have indicated that 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a related compound) and its derivatives can induce DNA damage and cell cycle arrest in cancer cells, contributing to their antitumor activity. These effects were found to be dependent on the functional aryl hydrocarbon receptor (AhR) signaling pathway, highlighting the molecular mechanisms through which these compounds exert their anticancer effects (Trapani et al., 2003).
Safety and Hazards
While specific safety and hazard information for “Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate” was not found, a related compound, 4-Cyano-3-fluorophenylboronic acid, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO2/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-18)14(17)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXLRNROLYNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-cyano-3-fluorophenyl)-5-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)



![2-(6-Chloropyrimidin-4-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1492833.png)








